Lipophilicity Differentiation: 3-Chlorophenyl vs. Phenyl and Tolyl Analogs
The 3-chlorophenyl substituent in CAS 955689-49-3 confers a calculated logP of 3.382, representing a +0.64 log unit increase over the unsubstituted phenyl analog (1-(4-(indoline-1-carbonyl)thiazol-2-yl)-3-phenylurea) and a +0.19 log unit increase over the p-tolyl analog (CAS 955755-19-8), both estimated via the ZINC database using the same calculation method [1][2]. This places the compound in a lipophilicity range associated with improved membrane permeability while remaining below the logP >5 threshold typically associated with poor drug-likeness [3].
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.382 (ZINC, calculated) |
| Comparator Or Baseline | 1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-phenylurea: logP ≈ 2.74 (estimated); 1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea (CAS 955755-19-8): logP ≈ 3.19 (estimated) |
| Quantified Difference | ΔlogP ≈ +0.64 vs. phenyl analog; ΔlogP ≈ +0.19 vs. p-tolyl analog |
| Conditions | Calculated logP via ZINC database using the same algorithmic method for all compounds |
Why This Matters
Lipophilicity directly influences passive membrane permeability, plasma protein binding, and metabolic clearance; selection of CAS 955689-49-3 over less lipophilic analogs may be warranted when higher cellular penetration is required, while its logP below 5 maintains a favorable drug-likeness profile.
- [1] ZINC Database. Substance ZINC000008185383. logP = 3.382 for CAS 955689-49-3. Available at: https://zinc.docking.org/substances/ZINC000008185383/ (Accessed 2026-04-30). View Source
- [2] CIRS Group. CAS 955755-19-8: 1-[4-(2,3-dihydroindole-1-carbonyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)urea. Molecular formula C₂₀H₁₈N₄O₂S, MW 378.4. Available at: https://hgt.cirs-group.com (Accessed 2026-04-30). View Source
- [3] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46(1-3), 3–26. (Rule-of-five guidelines for drug-likeness). View Source
